Cas no 1804039-43-7 (Ethyl 5-amino-2-bromophenylpropanoate)

Ethyl 5-amino-2-bromophenylpropanoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-amino-2-bromophenylpropanoate
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- インチ: 1S/C11H14BrNO2/c1-3-15-11(14)7(2)9-6-8(13)4-5-10(9)12/h4-7H,3,13H2,1-2H3
- InChIKey: DERQHPVACONHSH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C(C(=O)OCC)C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 5-amino-2-bromophenylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013023607-250mg |
Ethyl 5-amino-2-bromophenylpropanoate |
1804039-43-7 | 97% | 250mg |
504.00 USD | 2021-05-31 | |
Alichem | A013023607-1g |
Ethyl 5-amino-2-bromophenylpropanoate |
1804039-43-7 | 97% | 1g |
1,519.80 USD | 2021-05-31 | |
Alichem | A013023607-500mg |
Ethyl 5-amino-2-bromophenylpropanoate |
1804039-43-7 | 97% | 500mg |
855.75 USD | 2021-05-31 |
Ethyl 5-amino-2-bromophenylpropanoate 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
Ethyl 5-amino-2-bromophenylpropanoateに関する追加情報
Ethyl 5-amino-2-bromophenylpropanoate (CAS No. 1804039-43-7): A Comprehensive Overview in Modern Chemical Biology
Ethyl 5-amino-2-bromophenylpropanoate (CAS No. 1804039-43-7) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its brominated aromatic ring and amino-substituted side chain, presents a versatile platform for the development of novel pharmaceuticals and bioactive molecules. The CAS No. 1804039-43-7 identifier ensures precise chemical classification and facilitates accurate referencing in scientific literature and industrial applications.
The molecular structure of Ethyl 5-amino-2-bromophenylpropanoate comprises a phenyl ring substituted with a bromine atom at the 2-position and an amino group at the 5-position, linked to a propanoate ester moiety. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry. The presence of both electrophilic and nucleophilic sites allows for diverse functionalization strategies, enabling chemists to tailor the compound for specific biological targets.
In recent years, Ethyl 5-amino-2-bromophenylpropanoate has been explored as a key building block in the synthesis of bioactive peptides and small molecules. Its brominated aromatic ring serves as an excellent scaffold for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic systems. These reactions are widely employed in drug discovery to create novel analogs with enhanced pharmacological properties.
One of the most compelling aspects of Ethyl 5-amino-2-bromophenylpropanoate is its potential application in the development of targeted therapeutics. The amino group at the 5-position can be readily modified to form amides, hydrazides, or other derivatives that interact with biological macromolecules. For instance, researchers have utilized this compound to design inhibitors of kinases and other enzymes implicated in cancer progression. The bromine atom provides a handle for further functionalization via palladium-catalyzed reactions, allowing for the introduction of diverse substituents that modulate bioactivity.
The pharmaceutical industry has shown particular interest in Ethyl 5-amino-2-bromophenylpropanoate due to its role as a precursor in the synthesis of antiviral and anti-inflammatory agents. Recent studies have highlighted its utility in generating compounds that disrupt viral replication cycles by targeting essential enzymes or host factors. Additionally, the compound's ability to undergo selective modifications has led to the development of novel scaffolds for immunomodulatory drugs, which are critical in treating autoimmune diseases and enhancing vaccine efficacy.
From a synthetic chemistry perspective, Ethyl 5-amino-2-bromophenylpropanoate exemplifies the importance of versatile intermediates in streamlining drug discovery pipelines. Its compatibility with multiple reaction protocols enables rapid iteration and optimization, reducing the time required to transition from lead identification to clinical candidates. This efficiency is particularly valuable in industries where time-to-market is a critical factor.
The safety profile of Ethyl 5-amino-2-bromophenylpropanoate is another area of consideration that has been thoroughly investigated. While handling any chemical requires adherence to standard laboratory protocols, this compound has demonstrated reasonable stability under typical storage conditions. Its solubility characteristics also make it amenable to various formulation strategies, enhancing its applicability across different research and industrial settings.
In conclusion, Ethyl 5-amino-2-bromophenylpropanoate (CAS No. 1804039-43-7) represents a significant advancement in chemical biology and pharmaceutical chemistry. Its unique structural features offer unparalleled opportunities for innovation in drug design and molecular engineering. As research continues to uncover new applications for this compound, its role as a cornerstone intermediate is likely to expand further, driving progress across multiple disciplines.
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